Methyl 5-fluoro-2-methoxy-4-nitrobenzoate
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Overview
Description
Methyl 5-fluoro-2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methoxy-4-nitrobenzoate typically involves the nitration of methyl 5-fluoro-2-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: Methyl 5-fluoro-2-methoxy-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 5-fluoro-2-methoxy-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-fluoro-2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows the compound to participate in redox reactions, while the methoxy and fluorine groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
Comparison: Methyl 5-fluoro-2-methoxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. For example, the position of the fluorine and nitro groups can affect the compound’s electronic properties and its behavior in chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H8FNO5 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
methyl 5-fluoro-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3 |
InChI Key |
DEXRZEOSXMHCFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
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